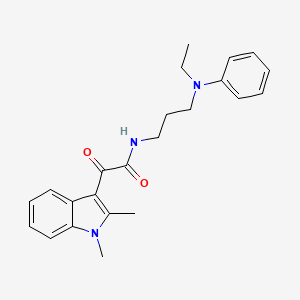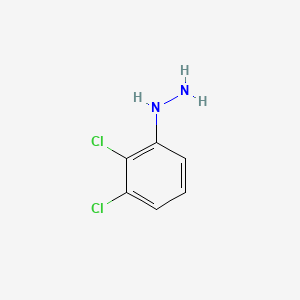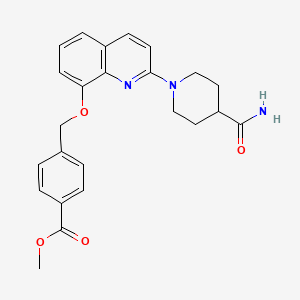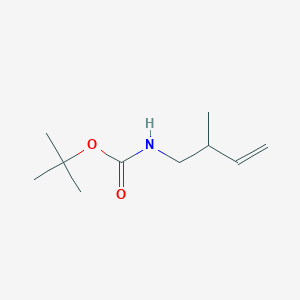
2-(Benzylsulfonyl)-1-(2,6-dimethylmorpholino)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzylsulfonyl)-1-(2,6-dimethylmorpholino)-1-ethanone is a useful research compound. Its molecular formula is C15H21NO4S and its molecular weight is 311.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Synthesis
Electrochemical synthesis presents a significant application area for compounds related to 2-(Benzylsulfonyl)-1-(2,6-dimethylmorpholino)-1-ethanone. In one study, the electrochemical syntheses of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives were explored through oxidation steps involving arylsulfinic acids as nucleophiles. This process underscores the compound's utility in facilitating Michael addition reactions leading to diverse sulfonyl derivatives (Nematollahi, Momeni, & Khazalpour, 2014).
HIV-1 Replication Inhibition
Research on N-arylsulfonyl derivatives, closely related to the compound , has shown promising activity against HIV-1 replication. A study synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying some as effective inhibitors of HIV-1, highlighting the potential for therapeutic applications (Che et al., 2015).
Synthesis of Benzothiophenes
The synthesis of 2-(Morpholin-4-yl)1-benzothiophene, involving the addition of morpholine to the C–C bond of 1-benzothiophene with subsequent aromatization, represents another avenue of scientific interest. This methodology indicates the compound's relevance in the synthesis of selective estrogen receptor modulators and their analogs, showcasing its importance in medicinal chemistry (Petrov, Popova, & Androsov, 2015).
Antioxidant, Antifungal, and Antibacterial Activities
A study on arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived through a series of synthetic steps from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, evaluated their antibacterial and antifungal activities. One derivative showed significant DPPH free radical scavenging activity, while others demonstrated considerable antifungal and antibacterial properties, indicating the compound's utility in developing new antimicrobial agents (Kumar & Vijayakumar, 2017).
Organic Synthesis and Catalysis
The compound's structural framework is conducive to regioselective synthesis, as evidenced by a study on the synthesis of diaryl sulfones. This research highlights the compound's role in organic synthesis, particularly in reactions involving arylsulfinic acids and benzoquinone, demonstrating its versatility in generating sulfone derivatives (Allgeier et al., 2003).
Properties
IUPAC Name |
2-benzylsulfonyl-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-8-16(9-13(2)20-12)15(17)11-21(18,19)10-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBPXWVVBSVXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725964 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590243.png)
![N,N-bis[3-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2590244.png)


![3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B2590251.png)
![N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590252.png)






![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2590264.png)

